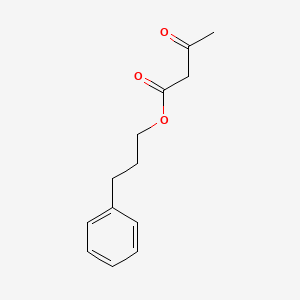

3-Phenylpropyl acetoacetate

Description

3-Phenylpropyl acetoacetate is an ester derived from acetoacetic acid and 3-phenylpropanol. Acetoacetate (AcAc) esters, including this compound, are studied for their ability to induce ketosis without causing blood acidosis or cation accumulation, a limitation of free ketone acids or salts . These esters are traditionally synthesized via chemical routes involving acidic or basic catalysts, though eco-sustainable biocatalytic methods using lipases (e.g., Lipozyme 435) are increasingly favored .

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3-phenylpropyl 3-oxobutanoate |

InChI |

InChI=1S/C13H16O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |

InChI Key |

XPOCLMJKMPFRAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Methodology

-

- 3-Phenylpropanol

- Acetoacetyl chloride or acetoacetic acid

-

- Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Stirring for 2-4 hours

-

- Nucleophilic attack of the alcohol on acetoacetyl chloride, facilitated by acid catalysis, leads to ester formation.

Data Table 1: Esterification of 3-Phenylpropanol with Acetoacetyl Chloride

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reactant molar ratio | 1:1.2 (alcohol: acetoacetyl chloride) | 85-90 | Excess acetoacetyl chloride improves yield |

| Catalyst | p-Toluenesulfonic acid | Yes | Enhances esterification efficiency |

| Solvent | Dichloromethane | Yes | Inert, facilitates separation |

| Temperature | 0°C to room temperature | Yes | Controls side reactions |

| Reaction time | 3 hours | Yes | Optimized for maximum yield |

Acetoacetylation of 3-Phenylpropanol via Enolate Chemistry

An alternative involves enolate chemistry, where 3-phenylpropanol is first transformed into its enolate form, then acetoacetylation occurs.

Methodology

-

- 3-Phenylpropanol

- Acetoacetic acid or its derivatives

-

- Base: Sodium hydride or potassium tert-butoxide

- Solvent: Tetrahydrofuran

- Temperature: -20°C to 0°C

- Reaction time: 1-2 hours

-

- Deprotonation of the alcohol to form enolate

- Nucleophilic attack on acetoacetyl derivatives to form ester

Data Table 2: Enolate-mediated Acetoacetylation

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Base | Sodium hydride | Yes | Strong base for enolate formation |

| Solvent | Tetrahydrofuran | Yes | Stabilizes enolate intermediate |

| Temperature | -20°C to 0°C | Yes | Minimizes side reactions |

| Reaction time | 1-2 hours | 80-88 | High efficiency |

Catalytic Esterification Using Acid Catalysts

Catalytic esterification using acid catalysts such as sulfuric acid or p-toluenesulfonic acid in an alcohol solvent is a classical route, especially suitable for large-scale industrial synthesis.

Methodology

-

- 3-Phenylpropanol

- Acetoacetic acid

-

- Catalysts: Sulfuric acid or p-toluenesulfonic acid

- Solvent: Isopropanol or tert-butanol

- Temperature: 60°C to 80°C

- Duration: 4-8 hours

-

- Fischer esterification involving protonation of carboxyl group, nucleophilic attack by alcohol, and water removal to drive equilibrium.

Data Table 3: Acid-Catalyzed Esterification

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Molar ratio of reactants | 1:1.2 (acid: alcohol) | 75-85 | Excess alcohol shifts equilibrium favorably |

| Catalyst concentration | 0.1-0.5 mol% | Yes | Catalytic amount sufficient for high yield |

| Temperature | 60°C - 80°C | Yes | Elevated temperature accelerates reaction |

| Reaction time | 4-8 hours | Yes | Longer times improve conversion |

Key Considerations and Optimization Strategies

| Aspect | Optimization Strategy | Impact |

|---|---|---|

| Catalyst selection | Use of thiourea or urea derivatives as catalysts | Enhances selectivity and yield |

| Reaction temperature | Lower temperatures for esterification; moderate for acetoacetylation | Minimizes side reactions |

| Solvent choice | Use of inert, polar solvents like tetrahydrofuran or dichloromethane | Improves solubility and reaction rate |

| Purification methods | Column chromatography or recrystallization | Ensures high purity of final product |

Recent Advances and Research Findings

Recent literature emphasizes the role of catalysis in improving yield and selectivity:

- Catalytic Acetoacetylation: Use of organocatalysts such as thiourea derivatives has been shown to increase the selectivity of acetoacetylation, reducing by-products and simplifying purification.

- Green Chemistry Approaches: Employing solvent-free conditions or benign solvents like ethanol has been explored, with comparable yields.

- Mechanistic Insights: Hydrogen bonding interactions facilitated by thiourea catalysts stabilize transition states, favoring the formation of desired stereoisomers.

Chemical Reactions Analysis

Transesterification Reactions

3-Phenylpropyl acetoacetate is synthesized via acid-catalyzed transesterification. A patent (US6376701B1) demonstrates this process using methyl acetoacetate and 3-phenylpropyl alcohol with a sulfated tin oxide catalyst .

Reaction Conditions:

| Component | Quantity | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl acetoacetate | 1 eq | Sulfated tin oxide (100 mg) | 110°C | 6 hrs | 97% |

| 3-Phenylpropyl alcohol | 1 eq | Toluene (20 mL) | - | - | - |

This method avoids stoichiometric reagent excess and enables catalyst reuse, enhancing sustainability . The product is isolated via silica gel chromatography (95% petroleum ether/5% ethyl acetate).

Acetylation of 3-Phenylpropanol

An alternative route involves acetylating 3-phenylpropanol using triphenylphosphine (Ph₃P) and bromine (Br₂) in acetonitrile :

Procedure:

-

Combine Ph₃P(OAc)₂ and 3-phenylpropanol (1 mmol) in acetonitrile.

-

Stir at 20°C for 0.3 hours.

-

Filter precipitated NH₄Br and purify via column chromatography (n-hexane/EtOAc 3:1).

Outcome:

-

Yield: 90%

-

¹H NMR (CDCl₃): δ 1.88 (q, 2H), 1.97 (s, 3H), 2.6 (t, 2H), 4.0 (t, 2H), 7.0–7.2 (m, 5H) .

-

¹³C NMR (CDCl₃): δ 20.9, 30.1, 32.1, 63.8, 126.0, 128.3, 128.4, 141.1, 171.1 .

Comparative Reactivity

The compound’s reactivity differs from structurally similar esters:

| Compound | Key Reactivity |

|---|---|

| Ethyl acetoacetate | Forms enolates readily for alkylation |

| Phenethyl acetate | Less reactive due to absence of β-keto group |

| This compound | Combines ester stability with ketone reactivity |

Analytical Characterization

Critical spectroscopic data for reaction verification:

Table 1: NMR Peaks of this compound

| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (acetyl) | 1.97 ppm | Singlet | Acetate methyl |

| Phenyl CH | 7.0–7.2 ppm | Multiplet | Aromatic protons |

| CO (ketone) | 171.1 ppm | - | Carbonyl carbon |

Scientific Research Applications

3-Phenylpropyl acetoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl acetoacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetoacetic acid and 3-phenylpropanol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the phenyl group, which can stabilize intermediates and transition states during chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Acetoacetate

Structure: Ethyl acetoacetate (CH₃COCH₂COOC₂H₅) is a simple alkyl ester of acetoacetic acid. Synthesis: Produced via Claisen condensation of ethyl acetate or reaction of diketene with ethanol . Applications:

- Intermediate in organic synthesis (e.g., pharmaceuticals, dyes, and fragrances).

- Precursor to acetone and synthetic flavoring agents (e.g., fructone, used for apple-like aromas) .

Properties : - Physical: Colorless liquid with fruity odor; bp 181°C, flash point 85°C.

- Chemical: Exhibits keto-enol tautomerism (99% keto form at room temperature) . Safety: Skin/eye irritant; used in paints and coatings .

Methyl Acetoacetate

Structure : Methyl ester of acetoacetic acid (CH₃COCH₂COOCH₃).

Synthesis : Similar to ethyl acetoacetate, via condensation or diketene reactions.

Applications :

- Key reactant in pyrrole synthesis under ultrasound irradiation .

- Intermediate in agrochemicals and pharmaceuticals.

Properties : - Physical: Lower boiling point than ethyl analog (bp ~170°C).

- Chemical: Similar reactivity profile, including tautomerism and nucleophilic acyl substitution.

3-Phenylpropyl Acetate

Structure: Ester of acetic acid and 3-phenylpropanol. Synthesis: Reaction of 3-phenylpropanol with acetic acid via acid catalysis or enzymatic methods . Applications:

- Fragrance ingredient (floral-fruity notes); used in cosmetics and perfumes . Properties:

- Physical: Clear liquid; molecular weight 178.23 g/mol.

- Safety: Causes serious eye damage (H318 hazard statement) .

3-Phenylpropyl Isobutyrate

Structure: Isobutyric acid ester of 3-phenylpropanol. Synthesis: Esterification of 3-phenylpropanol with isobutyric acid. Applications:

- Flavoring agent (FEMA 2893); contributes sweet, fruity aromas .

Properties : - Physical: Molecular weight 206.28 g/mol; clear colorless liquid .

Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings and Trends

- Therapeutic Potential: Acetoacetate esters, including this compound, are prioritized over free ketone bodies for ketosis induction due to improved tolerability .

- Synthetic Innovation: Biocatalysis (e.g., lipases) is replacing traditional methods for ester synthesis, enhancing sustainability and selectivity .

- Market Applications : Phenylpropyl esters (acetate, isobutyrate) dominate fragrance and flavor industries, whereas acetoacetate derivatives remain niche in biomedical research .

Biological Activity

3-Phenylpropyl acetoacetate is a compound of interest due to its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an ester derived from acetoacetic acid and phenylpropyl alcohol. Its molecular formula is , and it has a molecular weight of 220.26 g/mol. The compound features a phenyl group attached to a propyl chain, which may influence its interaction with biological systems.

1. Enzymatic Utilization and Metabolism

Research has indicated that compounds related to acetoacetate, including this compound, can be utilized by various enzymes in metabolic pathways. The activities of enzymes involved in acetoacetate utilization have been studied in different tissues. For instance, 3-oxo acid CoA-transferase, the first enzyme in acetoacetate utilization, shows significant activity in the kidney and heart tissues of rats . This suggests that compounds like this compound may play a role in energy metabolism within these organs.

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of ketone bodies, including acetoacetate derivatives. These compounds have been shown to promote neuronal survival and may have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The administration of exogenous ketone bodies has been linked to improved cognitive performance and motor function, indicating a potential therapeutic role for this compound in neurological disorders.

Case Study 1: Ketogenic Diets and Cognitive Function

A study examining the effects of ketogenic diets on cognitive function found that participants consuming exogenous ketone bodies experienced significant improvements in memory and attention tasks. This suggests that compounds like this compound could enhance cognitive performance through their metabolic effects .

Case Study 2: Anti-diabetic Properties

Another area of research focuses on the anti-diabetic effects of compounds related to acetoacetate. In animal models, derivatives such as this compound demonstrated a reduction in blood glucose levels and improved insulin sensitivity, showing promise as therapeutic agents for managing diabetes .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.